molecular formula C18H13ClN2O3 B3018787 (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 489413-54-9

(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B3018787
CAS No.: 489413-54-9
M. Wt: 340.76
InChI Key: ULJCZWDQKOAOPP-UHFFFAOYSA-N
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Description

WAY-272160 is a chemical compound known for its inhibitory activities against topoisomerase II and HER2 Topoisomerase II is an enzyme that helps manage DNA topology during replication, while HER2 is a protein involved in cell growth and differentiation

Preparation Methods

The synthetic routes and reaction conditions for WAY-272160 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

WAY-272160 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-272160 has several scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of topoisomerase II and HER2 inhibition.

    Biology: Employed in cellular studies to understand its effects on cell growth and differentiation.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers overexpressing HER2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting topoisomerase II and HER2.

Mechanism of Action

WAY-272160 exerts its effects by inhibiting the activities of topoisomerase II and HER2 . Topoisomerase II is essential for DNA replication and cell division, and its inhibition can lead to DNA damage and cell death. HER2 is involved in cell growth and differentiation, and its inhibition can prevent the proliferation of cancer cells. The molecular targets and pathways involved include the DNA replication machinery and the HER2 signaling pathway.

Comparison with Similar Compounds

WAY-272160 is unique in its dual inhibitory activities against topoisomerase II and HER2. Similar compounds include:

    Etoposide: A topoisomerase II inhibitor used in cancer treatment.

    Trastuzumab: A monoclonal antibody targeting HER2, used in the treatment of HER2-positive breast cancer.

Compared to these compounds, WAY-272160 offers the advantage of targeting both topoisomerase II and HER2, potentially providing a more comprehensive approach to cancer treatment.

If you have any more questions or need further details, feel free to ask!

Biological Activity

The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , with the CAS number 489413-54-9 , is part of a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13ClN2O3C_{18}H_{13}ClN_2O_3, with a molecular weight of 340.76 g/mol . The structure includes a pyrazole ring, furan moieties, and a chlorophenyl group, which are critical for its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₃ClN₂O₃
Molecular Weight340.76 g/mol
CAS Number489413-54-9
PurityNot specified

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study demonstrated that subtle modifications in the phenyl moiety could enhance antitumor effects by altering the compound's interaction with cellular targets .

Antiviral Properties

The antiviral potential of pyrazole derivatives has also been explored. Studies indicated that specific structural features contribute to their efficacy against various viral strains. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is believed to play a crucial role in its antibacterial activity by disrupting bacterial cell wall synthesis or function .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Disruption of Cell Signaling Pathways : By interacting with specific receptors or proteins, it can modulate signaling pathways critical for cell survival and growth.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One derivative showed an IC50 value comparable to standard chemotherapeutic agents, indicating potent antitumor activity .
  • Antiviral Evaluation : A related study assessed the antiviral activity against influenza virus, revealing that modifications in the furan ring significantly enhanced antiviral efficacy .
  • Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJCZWDQKOAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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